2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone
Description
Chemical Structure and Properties 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone (CAS: Not explicitly listed; molecular formula: C₁₁H₁₃BrO₄) is a brominated aromatic ketone featuring three methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring. Key physical properties include a melting point of 39.8–42.0°C and a molecular weight of 289.0 g/mol (for the mono-brominated form) . Its structure enables reactivity at the α-carbon (adjacent to the ketone) and participation in nucleophilic substitution reactions due to the electron-withdrawing ketone group .
Synthesis The compound is synthesized via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, followed by bromination. For example, halogenation with N-bromosuccinimide (NBS) in the presence of a Brønsted acidic ionic liquid yields the title compound in 44% yield under optimized conditions (55°C, 30 minutes) . Alternative routes involve nucleophilic substitution with imidazole derivatives, achieving a 62.7% yield when reacting this compound with imidazole in DMF .
Its reactivity profile also makes it valuable in constructing tubulin polymerization inhibitors and other pharmacophores .
Properties
IUPAC Name |
2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDJYUXZDGECRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CBr)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373767 | |
| Record name | 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54109-14-7 | |
| Record name | 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54109-14-7 | |
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Preparation Methods
Bromination of 2,3,4-Trimethoxyacetophenone
- Starting Material: 2,3,4-trimethoxyacetophenone
- Brominating Agent: Molecular bromine (Br2) or alternatively N-bromosuccinimide (NBS) can be used for radical bromination.
- Solvent: Common solvents include chloroform, acetic acid, or dichloromethane. Chloroform is preferred for its inertness and ability to dissolve both reactants.
- Temperature: The reaction is typically conducted at low temperatures (0–5 °C) to control the rate of bromination and avoid over-bromination or side reactions.
- Reaction Time: Usually ranges from 30 minutes to a few hours depending on scale and conditions.
- Mechanism: Electrophilic bromination occurs at the alpha position to the carbonyl (acetophenone) group, facilitated by the electron-donating methoxy substituents on the aromatic ring which stabilize the intermediate.
This reaction yields the desired α-bromo ketone with good selectivity and moderate to high yields (generally 70–90%).
Alternative Bromination Methods
- Radical Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions can also achieve selective bromination at the alpha position.
- Use of Lewis Acids: In some cases, Lewis acid catalysts (e.g., FeBr3) can be employed to enhance electrophilic bromination efficiency, though this requires careful optimization to avoid ring bromination.
Industrial Production Considerations
Industrial synthesis of this compound follows similar bromination strategies but emphasizes scalability, safety, and process control:
- Continuous Flow Reactors: Adoption of continuous flow technology allows precise control of reaction temperature, bromine addition rate, and mixing, improving yield and purity.
- Automated Monitoring: Real-time monitoring of reaction parameters ensures minimal over-bromination and consistent product quality.
- Purification: Post-reaction, the product is typically purified by recrystallization or chromatography to achieve high purity suitable for pharmaceutical or research use.
Data Table: Typical Bromination Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2,3,4-trimethoxyacetophenone | Purity >98% recommended |
| Brominating agent | Br2 (1.0-1.2 equiv) | Alternatively NBS |
| Solvent | Chloroform or acetic acid | Chloroform preferred for inertness |
| Temperature | 0–5 °C | Low temperature to control selectivity |
| Reaction time | 30 min – 2 hours | Monitor by TLC or HPLC |
| Yield | 70–90% | Dependent on reaction control |
| Purification | Recrystallization or column chromatography | To remove unreacted bromine and byproducts |
Research Findings and Optimization Insights
- Temperature Control: Studies show that maintaining low temperature is critical to avoid polybromination or ring bromination side products, which decrease yield and complicate purification.
- Solvent Effects: Polar protic solvents like acetic acid can increase reaction rate but may promote side reactions, whereas chloroform offers a balance of reactivity and selectivity.
- Brominating Agent Equivalents: Using slightly more than stoichiometric bromine (1.1–1.2 equivalents) ensures complete conversion without excessive side reactions.
- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is commonly used to track reaction progress and optimize reaction time.
- Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound.
Comparative Analysis with Related Compounds
| Compound | Bromination Method | Key Differences in Preparation |
|---|---|---|
| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | Bromination of 3,4,5-trimethoxyacetophenone | Similar bromination route; methoxy positions differ |
| 2-Bromo-1-(2,4,5-trimethoxyphenyl)ethanone | Bromination of 2,4,5-trimethoxyacetophenone | Similar approach; solvent and temperature optimized differently |
| 2-Bromo-1-(3,5-di(tert-butyl)-4-hydroxyphenyl)ethanone | Bromination with NBS and radical initiator | Radical bromination with initiators, different substrate |
The preparation of this compound aligns closely with these methods but requires attention to the unique substitution pattern on the aromatic ring, which influences reactivity and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(2,3,4-trimethoxyphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the trimethoxyphenyl group can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone with structurally analogous brominated ethanones, focusing on substituent patterns, reactivity, and applications.
Table 1: Comparative Analysis of Brominated Ethanone Derivatives
Key Comparative Insights
Substituent Effects on Reactivity
- Electron-Donating Groups : Methoxy groups at the 2,3,4-positions enhance electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., imidazole coupling in ).
- Steric Hindrance : The 3,4,5-trimethoxy derivative exhibits higher steric bulk, limiting reaction yields compared to the 3,4-dimethoxy analog (e.g., 44% vs. >60% in phenanthroline salt synthesis) .
- Halogenation Efficiency : Bromination of the 2,3,4-trimethoxy derivative requires harsh conditions (e.g., NBS and ionic liquids), whereas 4-methoxy derivatives are brominated more readily .
Biological Activity Anticancer Potential: The 3,4,5-trimethoxy derivative is prominent in tubulin-targeting agents due to its colchicine-binding site affinity . In contrast, the 2,3,4-trimethoxy variant is less explored but shows promise in heterocyclic drug scaffolds . Antimicrobial Activity: Furan-substituted analogs demonstrate moderate activity, while methoxy-rich derivatives are more cytotoxic .
Synthetic Utility
- Heterocyclic Synthesis : The 2,3,4-trimethoxy compound is preferred for imidazole and triazole conjugates, while the 4-methoxy derivative is used in benzofuran and pyrrole derivatives .
- Yield Optimization : The 3,4-dimethoxy analog achieves higher yields in phenanthroline salt formation (76–92%) compared to trimethoxy variants (44–68%) due to reduced steric effects .
Solubility and Stability Methoxy groups improve solubility in polar solvents (e.g., acetone, DMF), critical for reaction homogeneity. The 4-hydroxy derivative, however, requires protection during synthesis due to its phenolic reactivity .
Biological Activity
2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone, a compound with the molecular formula C11H13BrO4, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13BrO4
- CAS Number : 54109-14-7
- Structure : The compound features a bromine atom and three methoxy groups attached to a phenyl ring, contributing to its unique chemical behavior.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Mechanism of Action : Similar compounds have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. This mechanism is crucial for developing new cancer therapies targeting microtubules .
- In Vitro Studies : A series of compounds related to this compound demonstrated significant antiproliferative activity against various human cancer cell lines. IC50 values ranged from low micromolar to single-digit nanomolar concentrations, indicating potent activity against multidrug-resistant cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Although specific data on this compound is limited, structurally similar compounds have exhibited notable antibacterial and antifungal activities. The presence of methoxy groups is often associated with enhanced bioactivity due to increased lipophilicity and ability to penetrate cellular membranes .
Case Study 1: Antiproliferative Activity
A study investigating a series of thiazole derivatives found that compounds with similar structural motifs to this compound showed varying degrees of antiproliferative activity against cancer cell lines such as MCF-7 and HT-29. The most active derivatives had IC50 values as low as 1.7 nM .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that certain derivatives induced apoptosis through the activation of caspases without causing mitochondrial depolarization. This suggests a targeted approach in disrupting cancer cell viability while minimizing effects on normal cells .
Comparative Analysis
| Compound Name | Structure | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | C11H13BrO4 | TBD | TBD |
| Thiazole Derivative 3e | Similar structure | 1.7 - 38 | Microtubule disruption |
| Combretastatin A-4 | Similar structure | 0.5 - 10 | Microtubule disruption |
Q & A
Q. What are the standard synthetic routes for 2-Bromo-1-(2,3,4-trimethoxyphenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of its parent ketone. For example, halogenation using N-bromosuccinimide (NBS) in the presence of a Brønsted acidic ionic liquid (IL-A) at 55°C for 30 minutes achieves a 44% yield . Alternatively, direct bromination of 1-(3,4,5-trimethoxyphenyl)ethanone with bromine in chloroform under reflux, followed by NaHCO₃ and sodium thiosulfate washes, yields 85% after recrystallization . Key variables affecting yield include solvent choice (e.g., acetone vs. CHCl₃), temperature, and stoichiometry of brominating agents.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (CDCl₃) reveals peaks at δ 7.61 (d, J = 8.9 Hz, 1H, aromatic), 4.57 (s, 2H, CH₂Br), and methoxy groups at δ 4.05–3.87 .
- IR Spectroscopy : Strong carbonyl (C=O) absorption at ~1680 cm⁻¹ and methoxy C-O stretches at ~1099 cm⁻¹ .
- X-ray Crystallography : Confirms planar aromatic rings and bond lengths (e.g., mean C–C = 0.009 Å) with an R factor of 0.054 .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles .
- Spill Management : Use inert absorbents (e.g., sand) and avoid water flushing. Contaminated materials must be isolated and disposed of as hazardous waste .
- Storage : Store in airtight containers at -20°C under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How is this compound utilized as an intermediate in antitumor agent synthesis?
- Methodological Answer : It serves as a key electrophile in nucleophilic substitution reactions. For instance:
- Benzo[b]furan Derivatives : Reacted with substituted salicylaldehydes or 2-hydroxyacetophenones in refluxing acetone (K₂CO₃, 18 h) to form tubulin polymerization inhibitors (e.g., IC₅₀ values < 50 nM) .
- Azide Derivatives : Substitution with NaN₃ yields 2-azido intermediates for Huisgen cycloaddition, enabling access to triazole-containing anticancer candidates .
Q. What strategies optimize its reactivity in nucleophilic substitutions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the α-carbon.
- Catalysis : Brønsted acidic ionic liquids (e.g., IL-A) accelerate halogenation kinetics, reducing reaction times from hours to minutes .
- Leaving Group Tuning : Bromine’s superior leaving ability (vs. Cl or I) facilitates substitution with amines (e.g., diethylamine) to generate α-amino ketones, precursors to antimitotic agents .
Q. How do structural modifications impact the biological activity of its derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy Positioning : 3,4,5-Trimethoxy substitution on the phenyl ring enhances tubulin binding affinity by mimicking colchicine’s pharmacophore .
- Electron-Withdrawing Groups : Bromine at the α-position increases electrophilicity, improving cross-coupling efficiency in Pd-catalyzed reactions for bioactive heterocycles .
Q. How can researchers resolve contradictions in stability data across studies?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. For example, monitor hydrolysis kinetics via HPLC (C18 column, MeCN/H₂O mobile phase).
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~128°C melting point observed in some studies vs. thermal stability up to 150°C in others).
Q. What analytical techniques track its degradation in complex reaction mixtures?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use silica gel plates with UV visualization to monitor reaction progress and byproduct formation .
- Mass Spectrometry (ESI-MS) : Detect degradation products (e.g., m/z 289.0 [M+H]⁺ for intact compound vs. m/z 170.1 for debrominated byproducts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
